Cas no 868273-06-7 (Org 27569)

Org 27569 structure
Org 27569 structure
اسم المنتج:Org 27569
كاس عدد:868273-06-7
وسط:C24H28ClN3O
ميغاواط:409.9516248703
MDL:MFCD11045300
CID:718958
PubChem ID:329818922

Org 27569 الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide
    • Org 27569
    • 1H-Indole-2-carboxamide,5-chloro-3-ethyl-N-[2-[4-(1-piperidinyl)phenyl]ethyl]-
    • 5-chloro-3-ethyl-N-[2-(4-piperidin-1-ylphenyl)ethyl]-1H-indole-2-carboxamide
    • 5-Chloro-3-ethyl-N-[2-[4-(1-piperidinyl)phenyl]ethyl-1H-indole-2-carboxamide
    • CS-0514
    • Org-27569
    • 5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)-ethyl]-amide
    • 5-Chloro-3-ethyl-N-[2-[4-(1-piperidinyl)phenyl]ethyl]-1H-indole-2-carboxamide (ACI)
    • ab120342
    • BDBM50389939
    • s1534
    • LP01016
    • GLXC-04341
    • MFCD11045300
    • NS00100965
    • 5-Chloro-3-ethyl-N-[2-[4-(1-piperidinyl)phenyl]ethyl]-1H-indole-2-carboxamide
    • BRD-K57597776-001-01-2
    • SB19548
    • 5-Chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-ylphenyl)ethyl]amide
    • BCP08021
    • NCGC00186033-01
    • Org27569
    • 5-chloro-3-ethyl-1h-indole-2-carboxylic acid (2-(4-piperidin-1-yl)phenylethyl)amide
    • 868273-06-7
    • SDCCGSBI-0633776.P001
    • SCHEMBL18958918
    • CCG-268766
    • DTXSID00660764
    • HY-13288
    • Q7101736
    • SW219411-1
    • 5-chloro-3-ethyl-N-{2-[4-(piperidin-1-yl)phenyl]ethyl}-1H-indole-2-carboxamide
    • 9GL
    • 1H-Indole-2-carboxamide, 5-chloro-3-ethyl-N-(2-(4-(1-piperidinyl)phenyl)ethyl)-
    • J-517342
    • AS-56123
    • DA-56480
    • Org 27569, >=98% (HPLC)
    • GTPL7851
    • 7YW2S3Z2CB
    • 5-Chloro-3-ethyl-N-(2-(4-(piperidin-1-yl)phenyl)ethyl)-1H-indole-2-carboxamide
    • UNII-7YW2S3Z2CB
    • HMS3651O11
    • EX-A2224
    • AKOS022184226
    • CHEMBL1553629
    • AC-32888
    • MDL: MFCD11045300
    • نواة داخلي: 1S/C24H28ClN3O/c1-2-20-21-16-18(25)8-11-22(21)27-23(20)24(29)26-13-12-17-6-9-19(10-7-17)28-14-4-3-5-15-28/h6-11,16,27H,2-5,12-15H2,1H3,(H,26,29)
    • مفتاح Inchi: AHFZDNYNXFMRFQ-UHFFFAOYSA-N
    • ابتسامات: O=C(C1=C(CC)C2C(=CC=C(C=2)Cl)N1)NCCC1C=CC(N2CCCCC2)=CC=1

حساب السمة

  • نوعية دقيقة: 409.19200
  • النظائر كتلة واحدة: 409.192
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 2
  • عدد مستقبلات الهيدروجين بوند: 4
  • عدد الذرات الثقيلة: 29
  • تدوير ملزمة العد: 7
  • تعقيدات: 530
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 0
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • إكسلوغ 3: 6
  • طوبولوجي سطح القطب: 48.1A^2

الخصائص التجريبية

  • كثيف: 1.218
  • نقطة الغليان: 660.3°C at 760 mmHg
  • نقطة الوميض: 353.2°C
  • انكسار: 1.635
  • الذوبان: H2O: <2mg/mL
  • بسا: 48.13000
  • لوغب: 5.80240
  • حساسية: Sensitive to humidity

Org 27569 أمن المعلومات

  • رقم نقل البضائع الخطرة:NONH for all modes of transport
  • WGK ألمانيا:3
  • رمز الفئة الخطرة: 22
  • تحديد البضائع الخطرة: Xn
  • مصطلح خطر:R22
  • ظروف التخزين:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Org 27569 بيانات الجمارك

  • رمز النظام المنسق:2933990090
  • بيانات الجمارك:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Org 27569 الأسعارأكثر . >>

مشروع No. اسم المنتج Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
eNovation Chemicals LLC
Y1046383-50mg
Org 27569
868273-06-7 98%
50mg
$400 2024-06-07
MedChemExpress
HY-13288-1mg
Org 27569
868273-06-7 99.40%
1mg
¥202 2024-04-17
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2635-100mg
Org 27569
868273-06-7 100%
100mg
¥ 4396 2023-09-07
S e l l e c k ZHONG GUO
S1534-50mg
Org 27569
868273-06-7 99.72%
50mg
¥3849.94 2023-09-16
S e l l e c k ZHONG GUO
S1534-200mg
Org 27569
868273-06-7 99.72%
200mg
¥10401.3 2022-04-26
TRC
O674975-25mg
Org 27569
868273-06-7
25mg
$ 570.00 2022-06-03
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2635-25 mg
Org 27569
868273-06-7 100.00%
25mg
¥1819.00 2022-02-28
Biosynth
TJB27306-5 mg
Org 27569
868273-06-7
5mg
$115.50 2023-01-02
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2635-50 mg
Org 27569
868273-06-7 100.00%
50mg
¥3232.00 2022-02-28
eNovation Chemicals LLC
Y0974065-1g
Org 27569
868273-06-7 98%
1g
$2800 2024-08-03

Org 27569 طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: Trifluoroacetic acid ,  Triethylsilane ;  5 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  1.5 h, 60 °C; cooled
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, cooled
3.1 Reagents: Triethylamine ,  2-Phenylbenzoxazole Solvents: Dimethylformamide ;  16 h, rt
المراجع
Indole-2-carboxamides as Allosteric Modulators of the Cannabinoid CB1 Receptor
Piscitelli, Francesco; et al, Journal of Medicinal Chemistry, 2012, 55(11), 5627-5631

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  rt → 0 °C
1.2 1 h, rt
1.3 Reagents: Hydrazine hydrate (1:1) Catalysts: Nickel Solvents: Ethanol ;  1 h, 50 °C
2.1 Reagents: Potassium carbonate Solvents: Water ;  20 min, 17 psi, 120 °C
3.1 Reagents: Diisopropylethylamine ,  BOP reagent Solvents: Dimethylformamide ;  16 h, rt
المراجع
Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators
Nguyen, Thuy; et al, Bioorganic & Medicinal Chemistry, 2015, 23(9), 2195-2203

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ;  30 min, reflux; reflux → rt
1.2 30 min, rt; 12 h, reflux; reflux → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
2.1 Reagents: Sodium acetate Solvents: Ethanol ;  45 min, rt; rt → 0 °C
2.2 3 h, pH 5, 0 - 5 °C
2.3 Reagents: Sodium bicarbonate Solvents: Water
2.4 Reagents: Sulfuric acid Solvents: Ethanol ;  24 h, reflux; reflux → rt
2.5 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
3.1 Reagents: Potassium hydroxide Solvents: 1,4-Dioxane ,  Water ;  2 h, reflux; reflux → rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
4.1 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: N-Methyl-2-pyrrolidone ;  overnight, rt
المراجع
Novel Electrophilic and Photoaffinity Covalent Probes for Mapping the Cannabinoid 1 Receptor Allosteric Site(s)
Kulkarni, Pushkar M.; et al, Journal of Medicinal Chemistry, 2016, 59(1), 44-60

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: Aluminum chloride Solvents: 1,2-Dichloroethane ;  5 min, cooled
1.2 Solvents: 1,2-Dichloroethane ;  cooled; 1 h, reflux; reflux → rt
1.3 Solvents: Water ;  cooled
2.1 Reagents: Trifluoroacetic acid ,  Triethylsilane ;  3 h, rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  3 h, reflux
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
4.1 Reagents: Diisopropylethylamine ,  BOP reagent Solvents: Dimethylformamide ;  16 h, rt
المراجع
Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators
Nguyen, Thuy; et al, Bioorganic & Medicinal Chemistry, 2015, 23(9), 2195-2203

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: Aluminum chloride Solvents: 1,2-Dichloroethane ;  2.5 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  cooled
2.1 Reagents: Trifluoroacetic acid ,  Triethylsilane ;  5 h, rt
2.2 Reagents: Sodium carbonate Solvents: Water ;  rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  1.5 h, 60 °C; cooled
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, cooled
4.1 Reagents: Triethylamine ,  2-Phenylbenzoxazole Solvents: Dimethylformamide ;  16 h, rt
المراجع
Indole-2-carboxamides as Allosteric Modulators of the Cannabinoid CB1 Receptor
Piscitelli, Francesco; et al, Journal of Medicinal Chemistry, 2012, 55(11), 5627-5631

طريقة الإنتاج 6

رد فعل الشرط
1.1 Reagents: Triethylamine ,  2-Phenylbenzoxazole Solvents: Dimethylformamide ;  16 h, rt
المراجع
Indole-2-carboxamides as Allosteric Modulators of the Cannabinoid CB1 Receptor
Piscitelli, Francesco; et al, Journal of Medicinal Chemistry, 2012, 55(11), 5627-5631

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  18 h, reflux
2.1 Reagents: Aluminum chloride Solvents: 1,2-Dichloroethane ;  5 min, cooled
2.2 Solvents: 1,2-Dichloroethane ;  cooled; 1 h, reflux; reflux → rt
2.3 Solvents: Water ;  cooled
3.1 Reagents: Trifluoroacetic acid ,  Triethylsilane ;  3 h, rt
4.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  3 h, reflux
4.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
5.1 Reagents: Diisopropylethylamine ,  BOP reagent Solvents: Dimethylformamide ;  16 h, rt
المراجع
Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators
Nguyen, Thuy; et al, Bioorganic & Medicinal Chemistry, 2015, 23(9), 2195-2203

طريقة الإنتاج 8

رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: N-Methyl-2-pyrrolidone ;  12 h, 135 °C
2.1 Catalysts: Ammonium acetate Solvents: Nitromethane ;  2 h, reflux
3.1 Reagents: Sodium borohydride Solvents: Methanol ;  2 h, 5 °C → rt
3.2 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Nickel dichloride Solvents: Methanol ,  Tetrahydrofuran ;  45 min, rt; rt → -5 °C
4.2 Reagents: Sodium borohydride ;  -5 °C; 3 h, -5 °C → rt
4.3 Reagents: Ammonium chloride Solvents: Water
5.1 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: N-Methyl-2-pyrrolidone ;  overnight, rt
المراجع
Novel Electrophilic and Photoaffinity Covalent Probes for Mapping the Cannabinoid 1 Receptor Allosteric Site(s)
Kulkarni, Pushkar M.; et al, Journal of Medicinal Chemistry, 2016, 59(1), 44-60

طريقة الإنتاج 9

رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Water ;  20 min, 17 psi, 120 °C
2.1 Reagents: Diisopropylethylamine ,  BOP reagent Solvents: Dimethylformamide ;  16 h, rt
المراجع
Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators
Nguyen, Thuy; et al, Bioorganic & Medicinal Chemistry, 2015, 23(9), 2195-2203

طريقة الإنتاج 10

رد فعل الشرط
1.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium ,  X-Phos Solvents: Toluene ;  12 h, 110 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, cooled
1.3 Reagents: Sodium carbonate Solvents: Water ;  neutralized, rt
2.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  2 h, reflux; cooled
2.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  cooled
2.3 Reagents: Sodium carbonate Solvents: Water ;  neutralized, rt
3.1 Reagents: Triethylamine ,  2-Phenylbenzoxazole Solvents: Dimethylformamide ;  16 h, rt
المراجع
Indole-2-carboxamides as Allosteric Modulators of the Cannabinoid CB1 Receptor
Piscitelli, Francesco; et al, Journal of Medicinal Chemistry, 2012, 55(11), 5627-5631

طريقة الإنتاج 11

رد فعل الشرط
1.1 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: N-Methyl-2-pyrrolidone ;  overnight, rt
المراجع
Novel Electrophilic and Photoaffinity Covalent Probes for Mapping the Cannabinoid 1 Receptor Allosteric Site(s)
Kulkarni, Pushkar M.; et al, Journal of Medicinal Chemistry, 2016, 59(1), 44-60

طريقة الإنتاج 12

رد فعل الشرط
1.1 Reagents: Diisopropylethylamine ,  BOP reagent Solvents: Dimethylformamide ;  16 h, rt
المراجع
Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators
Nguyen, Thuy; et al, Bioorganic & Medicinal Chemistry, 2015, 23(9), 2195-2203

طريقة الإنتاج 13

رد فعل الشرط
1.1 Reagents: Sodium acetate Solvents: Ethanol ;  45 min, rt; rt → 0 °C
1.2 3 h, pH 5, 0 - 5 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.4 Reagents: Sulfuric acid Solvents: Ethanol ;  24 h, reflux; reflux → rt
1.5 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
2.1 Reagents: Potassium hydroxide Solvents: 1,4-Dioxane ,  Water ;  2 h, reflux; reflux → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
3.1 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: N-Methyl-2-pyrrolidone ;  overnight, rt
المراجع
Novel Electrophilic and Photoaffinity Covalent Probes for Mapping the Cannabinoid 1 Receptor Allosteric Site(s)
Kulkarni, Pushkar M.; et al, Journal of Medicinal Chemistry, 2016, 59(1), 44-60

طريقة الإنتاج 14

رد فعل الشرط
1.1 Reagents: Sulfuric acid Solvents: Ethanol ;  24 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
2.1 Reagents: Potassium hydroxide Solvents: 1,4-Dioxane ,  Water ;  2 h, reflux; reflux → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
3.1 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: N-Methyl-2-pyrrolidone ;  overnight, rt
المراجع
Novel Electrophilic and Photoaffinity Covalent Probes for Mapping the Cannabinoid 1 Receptor Allosteric Site(s)
Kulkarni, Pushkar M.; et al, Journal of Medicinal Chemistry, 2016, 59(1), 44-60

طريقة الإنتاج 15

رد فعل الشرط
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  1 h, 0 - 5 °C
2.1 Reagents: Sodium acetate Solvents: Ethanol ;  45 min, rt; rt → 0 °C
2.2 3 h, pH 5, 0 - 5 °C
2.3 Reagents: Sodium bicarbonate Solvents: Water
2.4 Reagents: Sulfuric acid Solvents: Ethanol ;  24 h, reflux; reflux → rt
2.5 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
3.1 Reagents: Potassium hydroxide Solvents: 1,4-Dioxane ,  Water ;  2 h, reflux; reflux → rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
4.1 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: N-Methyl-2-pyrrolidone ;  overnight, rt
المراجع
Novel Electrophilic and Photoaffinity Covalent Probes for Mapping the Cannabinoid 1 Receptor Allosteric Site(s)
Kulkarni, Pushkar M.; et al, Journal of Medicinal Chemistry, 2016, 59(1), 44-60

طريقة الإنتاج 16

رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  1.5 h, 60 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, cooled
2.1 Reagents: Triethylamine ,  2-Phenylbenzoxazole Solvents: Dimethylformamide ;  16 h, rt
المراجع
Indole-2-carboxamides as Allosteric Modulators of the Cannabinoid CB1 Receptor
Piscitelli, Francesco; et al, Journal of Medicinal Chemistry, 2012, 55(11), 5627-5631

طريقة الإنتاج 17

رد فعل الشرط
1.1 Reagents: Nickel dichloride Solvents: Methanol ,  Tetrahydrofuran ;  45 min, rt; rt → -5 °C
1.2 Reagents: Sodium borohydride ;  -5 °C; 3 h, -5 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: N-Methyl-2-pyrrolidone ;  overnight, rt
المراجع
Novel Electrophilic and Photoaffinity Covalent Probes for Mapping the Cannabinoid 1 Receptor Allosteric Site(s)
Kulkarni, Pushkar M.; et al, Journal of Medicinal Chemistry, 2016, 59(1), 44-60

طريقة الإنتاج 18

رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  3 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
2.1 Reagents: Diisopropylethylamine ,  BOP reagent Solvents: Dimethylformamide ;  16 h, rt
المراجع
Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators
Nguyen, Thuy; et al, Bioorganic & Medicinal Chemistry, 2015, 23(9), 2195-2203

طريقة الإنتاج 19

رد فعل الشرط
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  2 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  cooled
1.3 Reagents: Sodium carbonate Solvents: Water ;  neutralized, rt
2.1 Reagents: Triethylamine ,  2-Phenylbenzoxazole Solvents: Dimethylformamide ;  16 h, rt
المراجع
Indole-2-carboxamides as Allosteric Modulators of the Cannabinoid CB1 Receptor
Piscitelli, Francesco; et al, Journal of Medicinal Chemistry, 2012, 55(11), 5627-5631

طريقة الإنتاج 20

رد فعل الشرط
1.1 Catalysts: Ammonium acetate Solvents: Nitromethane ;  2 h, reflux
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  2 h, 5 °C → rt
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Nickel dichloride Solvents: Methanol ,  Tetrahydrofuran ;  45 min, rt; rt → -5 °C
3.2 Reagents: Sodium borohydride ;  -5 °C; 3 h, -5 °C → rt
3.3 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: N-Methyl-2-pyrrolidone ;  overnight, rt
المراجع
Novel Electrophilic and Photoaffinity Covalent Probes for Mapping the Cannabinoid 1 Receptor Allosteric Site(s)
Kulkarni, Pushkar M.; et al, Journal of Medicinal Chemistry, 2016, 59(1), 44-60

طريقة الإنتاج 21

رد فعل الشرط
1.1 Reagents: Trifluoroacetic acid ,  Triethylsilane ;  3 h, rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  3 h, reflux
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
3.1 Reagents: Diisopropylethylamine ,  BOP reagent Solvents: Dimethylformamide ;  16 h, rt
المراجع
Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators
Nguyen, Thuy; et al, Bioorganic & Medicinal Chemistry, 2015, 23(9), 2195-2203

طريقة الإنتاج 22

رد فعل الشرط
1.1 Reagents: Potassium hydroxide Solvents: 1,4-Dioxane ,  Water ;  2 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
2.1 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: N-Methyl-2-pyrrolidone ;  overnight, rt
المراجع
Novel Electrophilic and Photoaffinity Covalent Probes for Mapping the Cannabinoid 1 Receptor Allosteric Site(s)
Kulkarni, Pushkar M.; et al, Journal of Medicinal Chemistry, 2016, 59(1), 44-60

طريقة الإنتاج 23

رد فعل الشرط
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  2 h, 5 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Nickel dichloride Solvents: Methanol ,  Tetrahydrofuran ;  45 min, rt; rt → -5 °C
2.2 Reagents: Sodium borohydride ;  -5 °C; 3 h, -5 °C → rt
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: N-Methyl-2-pyrrolidone ;  overnight, rt
المراجع
Novel Electrophilic and Photoaffinity Covalent Probes for Mapping the Cannabinoid 1 Receptor Allosteric Site(s)
Kulkarni, Pushkar M.; et al, Journal of Medicinal Chemistry, 2016, 59(1), 44-60

Org 27569 Raw materials

Org 27569 Preparation Products

Org 27569 الوثائق ذات الصلة

مقالات موصى بها

الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:868273-06-7)Org 27569
A853025
نقاء:99%
كمية:50mg
الأسعار ($):434.0